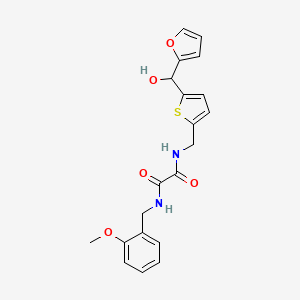

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Description

The compound N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative featuring a hybrid heterocyclic framework. Key structural elements include:

- Oxalamide backbone: A central ethanediamide group (N1-C(=O)-C(=O)-N2) that facilitates hydrogen bonding and molecular recognition.

- N2 substituent: A 2-methoxybenzyl group, contributing steric bulk and electron-donating effects via the methoxy group.

Properties

IUPAC Name |

N'-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-26-15-6-3-2-5-13(15)11-21-19(24)20(25)22-12-14-8-9-17(28-14)18(23)16-7-4-10-27-16/h2-10,18,23H,11-12H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHDKDBBJUCLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

The compound has the following characteristics:

- Molecular Formula : C20H20N2O4S

- Molecular Weight : 400.45 g/mol

- Structure : Incorporates furan and thiophene rings, contributing to its unique reactivity and biological interactions.

The presence of these heterocycles suggests potential interactions with biological targets, which can be critical for therapeutic applications.

The biological activity of this compound is believed to involve several molecular interactions:

- Hydrogen Bonding : The oxalamide group can form hydrogen bonds with biological molecules, influencing their structure and function.

- π-π Interactions : The aromatic furan and thiophene rings may engage in π-π stacking interactions with proteins, which can modulate their activity.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes, particularly histone deacetylases (HDACs), which play a role in gene expression regulation and cancer progression.

Anticancer Potential

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings and Case Studies

A summary of key research findings includes:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in breast and colon cancer cell lines. |

| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria. |

| Enzyme Inhibition | Potent HDAC inhibitor with implications for cancer treatment. |

Case Study: HDAC Inhibition

In a recent study, this compound was tested against various HDAC isoforms. The results indicated that the compound selectively inhibited HDAC1 and HDAC3, leading to increased acetylation of histones in treated cells. This effect correlated with reduced proliferation in cancer cell lines, highlighting the compound's therapeutic potential.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below compares the target compound with structurally related oxalamide derivatives from the evidence:

*Calculated based on molecular formula.

Key Observations :

- Heterocyclic Diversity : The target compound’s thiophene-furan hybrid distinguishes it from thiazole-based analogs (e.g., Compounds 9, 13), which are associated with antiviral activity against HIV . Thiophene and furan moieties may enhance metabolic stability compared to thiazoles .

- In contrast, 4-chlorophenyl substituents (Compounds 9, 13) are linked to antiviral targeting of the HIV CD4-binding site .

- Stereochemical Complexity : Unlike the target compound, several analogs (e.g., Compound 14 ) exist as stereoisomeric mixtures, complicating purification and biological evaluation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, and how can reaction conditions be optimized?

- Methodology :

- Solvent System : Use toluene:water (8:2) for biphasic reactions to enhance solubility of intermediates and control reaction kinetics .

- Reaction Monitoring : Track progress via TLC with hexane:ethyl acetate (9:1) as the mobile phase. This helps identify incomplete coupling of the oxalamide or furan-thiophene moieties .

- Purification : For solid products, recrystallization in ethanol is recommended; for liquids, use ethyl acetate extraction followed by Na₂SO₄ drying and solvent evaporation .

- Challenges : Side reactions (e.g., over-oxidation of thiophene or furan rings) may require stoichiometric control of reagents like NaN₃ or reflux time adjustments .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : Use ¹H/¹³C NMR to verify substitution patterns on the thiophene and methoxybenzyl groups. For example, the hydroxy-methyl furan proton should appear as a singlet near δ 4.5–5.0 ppm .

- HPLC-MS : Validate purity and molecular weight (e.g., expected [M+H]⁺ peak at ~450–470 Da) .

- XRD : Resolve ambiguity in stereochemistry of the hydroxy-methyl group if crystallization yields suitable crystals .

Q. What functional groups in this compound are most reactive, and how do they influence experimental design?

- Reactive Sites :

- Oxalamide Linker : Susceptible to hydrolysis under acidic/basic conditions; avoid aqueous workups at extreme pH .

- Thiophene-Furan Moiety : Prone to electrophilic substitution (e.g., nitration) or oxidation to sulfoxides, which may alter electronic properties .

- Methoxybenzyl Group : Stable under most conditions but may undergo demethylation with strong Lewis acids like BBr₃ .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets, such as enzymes or receptors?

- Approaches :

- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., COX-1/2 for anti-inflammatory studies). The thiophene-furan system may engage in π-π stacking with hydrophobic pockets .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with activity data from analogs (e.g., anti-cancer IC₅₀ values) .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Case Example : If one study reports anti-cancer activity (IC₅₀ = 10 μM) while another shows no effect:

- Assay Variability : Check cell line specificity (e.g., HeLa vs. MCF-7) and culture conditions (e.g., serum-free media may enhance uptake) .

- Metabolic Stability : Test if the compound degrades in culture medium using LC-MS; instability of the oxalamide linker could explain discrepancies .

- Off-Target Effects : Screen against kinase panels to identify unintended interactions .

Q. How can researchers design derivatives to improve pharmacokinetic properties without compromising activity?

- Derivatization Strategies :

- Bioisosteric Replacement : Substitute the methoxybenzyl group with a 4-fluorophenyl group to enhance metabolic stability while retaining lipophilicity .

- Prodrug Design : Convert the hydroxy-methyl group to an acetate ester (e.g., using acetyl chloride) to improve membrane permeability, with in vivo esterase cleavage .

- Experimental Workflow :

Synthesize analogs via reductive amination or Suzuki coupling .

Assess logP (via shake-flask method) and plasma protein binding (ultrafiltration) .

Prioritize candidates with >50% oral bioavailability in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.